5-(ethylsulfonyl)-1H-indole
Overview
Description
5-(Ethylsulfonyl)-1H-indole, also known as 5-ESI or 5-ethylsulfonylindole, is an organic compound with a molecular weight of 212.3 g/mol. It is a heterocyclic compound, which means that it contains atoms of at least two different elements in its structure. 5-ESI is a sulfur-containing derivative of indole and has been used in various scientific research applications such as in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological effects.
Scientific Research Applications
5-(ethylsulfonyl)-1H-indole has been used in various scientific research applications, including in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological effects. In the synthesis of pharmaceuticals, 5-(ethylsulfonyl)-1H-indole has been used as a key intermediate in the synthesis of a variety of drugs, such as anti-inflammatory agents, analgesics, and anticonvulsants. 5-(ethylsulfonyl)-1H-indole has also been used in the development of new materials, such as organic semiconductors, electrochromic materials, and nanomaterials. In addition, 5-(ethylsulfonyl)-1H-indole has been used in the study of biochemical and physiological effects, such as in the study of the effects of drugs on the human body and in the study of the effects of environmental pollutants on the environment.
Mechanism Of Action
The mechanism of action of 5-(ethylsulfonyl)-1H-indole is not yet fully understood. However, it is believed that 5-(ethylsulfonyl)-1H-indole acts as an inhibitor of the enzyme phosphatidylinositol-4-phosphate 5-kinase (PIP5K), which is involved in the regulation of cell growth and differentiation. In addition, 5-(ethylsulfonyl)-1H-indole is thought to act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of cell signaling pathways.
Biochemical And Physiological Effects
5-(ethylsulfonyl)-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(ethylsulfonyl)-1H-indole has anti-inflammatory, analgesic, and anticonvulsant effects. In vivo studies have demonstrated that 5-(ethylsulfonyl)-1H-indole can reduce the levels of pro-inflammatory cytokines and can act as an agonist of the G-protein-coupled receptor GPR55. In addition, 5-(ethylsulfonyl)-1H-indole has been shown to have neuroprotective and antioxidant effects.
Advantages And Limitations For Lab Experiments
5-(ethylsulfonyl)-1H-indole has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, there are some limitations to using 5-(ethylsulfonyl)-1H-indole in laboratory experiments. It is not soluble in water and can be toxic at high concentrations. In addition, it is not stable in the presence of light and oxygen.
Future Directions
There are a number of potential future directions for the use of 5-(ethylsulfonyl)-1H-indole in scientific research. It could be used in the development of new pharmaceuticals, such as anti-inflammatory agents, analgesics, and anticonvulsants. In addition, it could be used in the development of new materials, such as organic semiconductors, electrochromic materials, and nanomaterials. It could also be used in the study of biochemical and physiological effects, such as in the study of the effects of drugs on the human body and in the study of the effects of environmental pollutants on the environment. Finally, it could be used in the development of new diagnostic tools, such as biosensors and imaging techniques.
properties
IUPAC Name |
5-ethylsulfonyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-2-14(12,13)9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXGKRCXWPJQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(ethylsulfonyl)-1H-indole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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